molecular formula C15H12N4O4 B3728925 4-methoxy-N-(5-nitroindazol-2-yl)benzamide

4-methoxy-N-(5-nitroindazol-2-yl)benzamide

Cat. No.: B3728925
M. Wt: 312.28 g/mol
InChI Key: ARKRIEGDHJSONT-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-nitroindazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group at the 4-position of the benzamide ring and a nitroindazole moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-nitroindazol-2-yl)benzamide typically involves the following steps:

    Nitration of Indazole: The starting material, indazole, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

    Methoxylation of Benzamide: 4-methoxybenzoyl chloride is prepared by reacting 4-methoxybenzoic acid with thionyl chloride. This intermediate is then reacted with the nitrated indazole in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-nitroindazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

    Reduction: 4-amino-N-(5-nitroindazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-(5-nitroindazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-nitroindazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer-related pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
  • 4-nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide

Uniqueness

4-methoxy-N-(5-nitroindazol-2-yl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitroindazole moiety makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-methoxy-N-(5-nitroindazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-23-13-5-2-10(3-6-13)15(20)17-18-9-11-8-12(19(21)22)4-7-14(11)16-18/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRIEGDHJSONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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